2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
Description
2-(3,5-Dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethylisoxazole moiety linked to a pyridine-containing ethylamine group via an acetamide bridge. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and modulators of protein-protein interactions.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-pyridin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-13(11(2)19-17-10)9-14(18)16-8-5-12-3-6-15-7-4-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJBPDKIXSCMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole core. This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethyl-4-aminopyridine and chloroacetyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted isoxazoles or pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide has been studied for its potential biological activities, including its role as a ligand for various receptors.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The isoxazole and pyridine rings can bind to receptors or enzymes, modulating their activity. The acetamide group may also play a role in hydrogen bonding, enhancing the compound's binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison
Key Observations
Substituent Impact on Activity: The fluoro-substituted analog (pIC50 = 5.797) exhibits the highest activity, likely due to enhanced electronic effects and binding affinity from the fluorine atom . Replacement of the pyridin-4-yl group with quinolin-6-yl (as in the second and third analogs) reduces activity (pIC50 = 5.580 and 5.408), suggesting steric hindrance or reduced compatibility with target binding pockets .
Structural Divergence from Target Compound: The target compound lacks the indolinone core present in the analogs, which is critical for activity in the referenced studies. Instead, its dimethylisoxazole and pyridinylethyl groups may favor different pharmacokinetic profiles, such as improved metabolic stability or solubility.
Implications for Drug Design
- Activity vs. Stability Trade-off: While the indolinone-containing analogs show higher potency, the target compound’s simplified structure may offer advantages in synthetic accessibility and oral bioavailability.
- Role of Heterocycles: The 3,5-dimethylisoxazole in the target compound may compensate for the absence of indolinone by providing alternative hydrogen-bonding interactions, though this requires experimental validation.
- Quinoline vs. Pyridine: The reduced activity of quinoline-containing analogs underscores the importance of optimizing aromatic substituents for target engagement.
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features:
- An isoxazole ring , known for its role in various biological activities.
- A pyridine moiety , which enhances its interaction with biological targets.
- An acetamide group , contributing to its solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The isoxazole and pyridine components facilitate binding to these targets, potentially modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition of enzyme activity : This may affect metabolic pathways relevant to disease states.
- Alteration of receptor signaling pathways : This could influence cellular responses in various physiological contexts.
Antimicrobial Activity
Research has indicated that compounds with isoxazole rings exhibit antimicrobial properties. A study evaluating similar isoxazole derivatives showed promising results against bacterial strains, suggesting that this compound may possess similar efficacy .
Anti-inflammatory Properties
Compounds containing pyridine and isoxazole structures have been investigated for their anti-inflammatory effects. The potential mechanism involves the modulation of inflammatory mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Neuroprotective Effects
Given its structural attributes, this compound is being explored for neuroprotective effects. Preliminary studies suggest it may influence pathways associated with neurodegenerative diseases by interacting with neuroreceptors and modulating neurotransmitter levels .
Case Studies and Research Findings
Comparative Analysis
When comparing this compound with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(3,5-dimethylisoxazol-4-yl)-N-cyclohexylacetamide | Lacks pyridine moiety | Reduced activity compared to the target compound |
| 2-(3,5-dimethylisoxazol-4-yl)-N-(2-pyridyl)propionamide | Propionamide instead of acetamide | Altered reactivity; potential for different biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
